4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been known to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s likely that it interacts with its targets by binding to the active sites of these proteins and enzymes, thereby modulating their activity .
Biochemical Pathways
Given the targets of similar compounds, it may affect pathways related to cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Based on the known targets of similar compounds, it may have potential antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylthio-2-nitropyrimidine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-D]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert nitro groups to amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidines, sulfoxides, sulfones, and various heterocyclic derivatives .
Scientific Research Applications
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfanyl)pyrimidine: Shares a similar core structure but lacks the fused pyrrolo ring, resulting in different biological activities.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy group instead of a methylsulfanyl group, leading to variations in reactivity and applications.
Pyrido[2,3-D]pyrimidines: A broader class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and chemical probes.
Properties
IUPAC Name |
4-chloro-5-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUMILAWSRWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=C1C(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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